1-(Pyrrolidin-2-yl)propan-2-ol
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Overview
Description
1-(Pyrrolidin-2-yl)propan-2-ol is a chemical compound that features a pyrrolidine ring attached to a propanol group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(pyrrolidin-2-yl)propan-2-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the known biological activity of pyrrolidine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
It is known that differences in stereoselectivity can be investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under reductive amination conditions. For instance, the reaction of pyrrolidine with acetone in the presence of a reducing agent such as sodium borohydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Pyrrolidin-2-yl)propan-2-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Pyrrolidin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a similar ring system.
Prolinol: Contains a similar hydroxyl group but with a different ring structure.
Pyrrolidin-2-one: A related compound with a ketone group.
Uniqueness
1-(Pyrrolidin-2-yl)propan-2-ol is unique due to its combination of a pyrrolidine ring and a propanol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-pyrrolidin-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-7-3-2-4-8-7/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPDCKXNICFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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